molecular formula C14H11ClFNO B268194 N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide

N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide

Cat. No. B268194
M. Wt: 263.69 g/mol
InChI Key: YXHMUQNTEPASDI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CFA is a synthetic compound that was first developed in the early 2000s and has since been studied extensively for its ability to modulate pain and inflammation.

Mechanism of Action

N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide acts as an agonist of the TRPA1 ion channel, causing an influx of calcium ions into sensory neurons. This influx of calcium ions leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain and inflammation signaling.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. Specifically, N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide has been shown to reduce pain and inflammation in models of acute and chronic pain, as well as in models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide in lab experiments is its ability to selectively modulate the TRPA1 ion channel, which is involved in pain and inflammation signaling. Additionally, N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide has been shown to have a high degree of potency, allowing for the use of lower concentrations in experiments. However, one limitation of using N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide. One area of interest is the development of novel TRPA1 modulators based on the structure of N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide and its potential applications in the treatment of pain and inflammation-related disorders. Finally, the potential toxicity of N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide should be further investigated to ensure its safe use in experimental settings.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide involves the reaction of 3-chloroaniline and 3-fluoroacetophenone in the presence of a catalyst such as palladium on carbon. The reaction yields N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide as a white crystalline solid with a melting point of approximately 143-145°C.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in the field of neuroscience. Specifically, N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide has been shown to modulate pain and inflammation through its interaction with the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli.

properties

Product Name

N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-fluorophenyl)acetamide

InChI

InChI=1S/C14H11ClFNO/c15-11-4-2-6-13(9-11)17-14(18)8-10-3-1-5-12(16)7-10/h1-7,9H,8H2,(H,17,18)

InChI Key

YXHMUQNTEPASDI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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